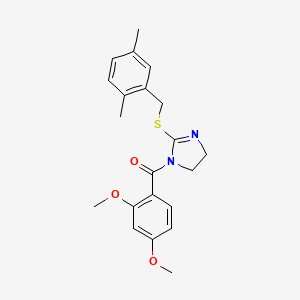
(2,4-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,4-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a derivative of imidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O3S, with a molecular weight of approximately 440.6 g/mol. The structure features a dimethoxyphenyl group and a thioether linkage to an imidazole moiety, which is known for its pharmacological significance.
1. Anti-inflammatory Activity
Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. A study evaluated various imidazole compounds for their ability to inhibit inflammatory responses in vivo. Compounds similar to the one showed inhibition rates ranging from 49.58% to 58.02% in inflammation models with minimal gastrointestinal irritation .
2. Antifungal Activity
Imidazole derivatives have also been studied for their antifungal properties. In vitro tests demonstrated that certain imidazole compounds exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against common fungal strains, indicating strong antifungal potential .
3. Antibacterial Activity
The antibacterial efficacy of imidazole derivatives has been documented extensively. For instance, studies have shown that related compounds demonstrate effective inhibition against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition for some derivatives reached up to 28 mm , comparable to standard antibiotics .
Case Studies
Case Study 1: Anti-inflammatory and Antifungal Effects
A series of synthesized imidazoles were tested for dual activity against inflammation and fungal infections. The lead compounds not only inhibited inflammation effectively but also displayed significant antifungal activity with low toxicity profiles .
Case Study 2: Synthesis and Characterization
Imidazole derivatives were synthesized via multistep reactions involving phenolic precursors and thioether formation. Characterization techniques such as IR, NMR, and MS confirmed the structures and purity of the compounds .
Table 1: Biological Activities of Imidazole Derivatives
| Activity Type | Compound Example | Inhibition (%) | MIC (μg/mL) |
|---|---|---|---|
| Anti-inflammatory | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 49.58 - 58.02 | - |
| Antifungal | 3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | - | 12.5 |
| Antibacterial | Various Imidazole Derivatives | Up to 28 mm zone | - |
科学的研究の応用
Antibacterial Activity
Research has demonstrated that imidazole derivatives exhibit notable antibacterial properties. A study by Parab et al. synthesized various imidazole-containing compounds and evaluated their effectiveness against several bacterial strains. The results indicated that certain derivatives showed significant inhibition against E. coli, Pseudomonas aeruginosa, and Bacillus subtilis using the agar cup borer method .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | P. aeruginosa | 18 |
| Compound C | B. subtilis | 20 |
Antifungal Potential
The same derivatives were also tested for antifungal activity against Candida albicans and Aspergillus niger. The results indicated promising antifungal effects, suggesting that modifications to the imidazole ring could enhance activity against fungal pathogens .
Table 2: Antifungal Activity of Imidazole Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | C. albicans | 32 |
| Compound B | A. niger | 64 |
Anticancer Properties
The anticancer potential of imidazole derivatives has been widely studied, particularly in relation to various cancer cell lines. For instance, Yurttas et al. evaluated a series of synthesized compounds for their cytotoxic effects on rat glioma (C6) and human liver (HepG2) cancer cell lines using the MTT assay .
Table 3: Cytotoxicity of Imidazole Derivatives on Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound D | C6 | 15.67 ± 2.52 |
| Compound E | HepG2 | 58.33 ± 2.89 |
These findings indicate that certain derivatives of the compound can effectively inhibit cancer cell proliferation, making them candidates for further development in cancer therapy.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-6-15(2)16(11-14)13-27-21-22-9-10-23(21)20(24)18-8-7-17(25-3)12-19(18)26-4/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKILRPIGFZPQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













